molecular formula C9H5ClO3 B154838 6-Chlorobenzofuran-2-carboxylic acid CAS No. 442125-04-4

6-Chlorobenzofuran-2-carboxylic acid

Cat. No.: B154838
CAS No.: 442125-04-4
M. Wt: 196.58 g/mol
InChI Key: PWSOSTMTCRJPDX-UHFFFAOYSA-N
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Description

6-Chlorobenzofuran-2-carboxylic acid is an organic compound with the molecular formula C9H5ClO3. It belongs to the class of aromatic carboxylic acids and is characterized by a benzene ring fused with a furan ring, with a carboxylic acid group attached at the 2nd position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorobenzofuran-2-carboxylic acid typically involves the chlorination of benzofuran followed by carboxylation. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6th position of the benzofuran ring. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient chlorination and carboxylation processes. The use of catalysts such as palladium or nickel can enhance the reaction rates and yields. Additionally, solvent systems like dimethylformamide or dichloromethane are commonly used to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 6-Chlorobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of quinones or carboxylate derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

6-Chlorobenzofuran-2-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Benzofuran-2-carboxylic acid: Lacks the chlorine substituent at the 6th position.

    6-Bromobenzofuran-2-carboxylic acid: Contains a bromine atom instead of chlorine.

    6-Methylbenzofuran-2-carboxylic acid: Contains a methyl group instead of chlorine.

Uniqueness: 6-Chlorobenzofuran-2-carboxylic acid is unique due to the presence of the chlorine atom at the 6th position, which can significantly influence its chemical reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to participate in electrophilic substitution reactions and may also affect its interaction with biological targets .

Biological Activity

6-Chlorobenzofuran-2-carboxylic acid is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

This compound has the molecular formula C9H5ClO3C_9H_5ClO_3 and a molecular weight of 198.59 g/mol. The structure consists of a benzofuran ring substituted with a carboxylic acid group and a chlorine atom at the 6-position, which significantly influences its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various strains of bacteria, including Staphylococcus aureus , where it displayed significant inhibitory effects.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for several derivatives of benzofuran compounds were reported, with some showing activity as low as 4 µg/mL against drug-resistant strains of S. aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMIC (µg/mL)
1eStaphylococcus aureus4
II.bDrug-resistant S. aureus4
III.eS. aureus≥128

The compound's hydrophobic nature and structural rigidity are believed to contribute to its antimicrobial efficacy .

Anticancer Activity

The anticancer potential of benzofuran derivatives, including this compound, has been explored in various studies. These compounds have shown promising results against different cancer cell lines.

  • Growth Inhibition : Some derivatives have exhibited growth inhibition rates with GI50 values in the low micromolar range against cancer cell lines such as ACHN and HCT15 .

Table 2: Anticancer Activity of Benzofuran Derivatives

CompoundCell LineGI50 (µM)
Compound 35ACHN2.74
Compound 35HCT152.37
Compound 35MM2312.20

The mechanism of action appears to involve the inhibition of key signaling pathways like NF-κB, which is critical for cancer cell survival and proliferation .

Cytotoxicity Studies

In cytotoxicity assays using human cell lines, such as A549 adenocarcinomic cells, some derivatives of this compound demonstrated low cytotoxicity at concentrations significantly higher than their MIC values . This suggests a favorable therapeutic index for these compounds.

Case Studies

A notable study involved synthesizing various acylhydrazone derivatives from benzofuran scaffolds, leading to the identification of several hits with potent activity against resistant bacterial strains. The study emphasized the importance of structural modifications in enhancing biological activity while maintaining low cytotoxicity .

Properties

IUPAC Name

6-chloro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSOSTMTCRJPDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00548316
Record name 6-Chloro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442125-04-4
Record name 6-Chloro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1-benzofuran-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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